2-(Piperazin-1-yl)quinoline fumarate
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Overview
Description
2-(Piperazin-1-yl)quinoline fumarate is a compound that combines a quinoline ring with a piperazine moiety. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various heterocyclic compounds with potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)quinoline derivatives typically involves the reaction of 2-haloquinolines with piperazine. This can be achieved through various methods, including alkylation, arylation, acylation, and reductive amination . For example, the reaction of 2-chloroquinoline with piperazine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for 2-(Piperazin-1-yl)quinoline fumarate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Claisen-Schmidt Condensation: Formation of α,β-unsaturated carbonyl compounds.
1,3-Dipolar Cycloaddition: Formation of five-membered heterocycles.
Reductive Amination: Formation of secondary amines from aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, aldehydes, and ketones. Reaction conditions often involve the use of bases such as potassium carbonate or sodium hydride, and solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized to enhance their pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)quinoline fumarate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial growth by targeting essential enzymes and disrupting cellular processes . The exact molecular targets and pathways may vary depending on the specific application and the type of organism or cell being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Uniqueness
What sets 2-(Piperazin-1-yl)quinoline fumarate apart is its unique combination of a quinoline ring and a piperazine moiety, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C17H19N3O4 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QYJJDHZHSCTBII-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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